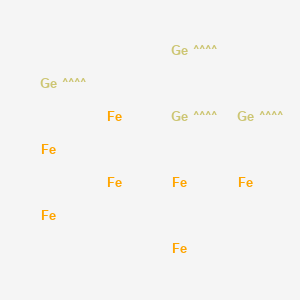
CID 78062819
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062819” is known as Dihydroferulic acid 4-sulfate. This compound is a derivative of ferulic acid, which is a phenolic compound commonly found in plant cell walls. Dihydroferulic acid 4-sulfate is of interest due to its potential biological activities and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dihydroferulic acid 4-sulfate typically involves the sulfonation of dihydroferulic acid. The reaction conditions often include the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective formation of the 4-sulfate derivative.
Industrial Production Methods
Industrial production of Dihydroferulic acid 4-sulfate may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dihydroferulic acid 4-sulfate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfate group.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
Dihydroferulic acid 4-sulfate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various phenolic compounds.
Biology: It is studied for its role in plant metabolism and its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anticancer activities.
Industry: It is used in the production of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of Dihydroferulic acid 4-sulfate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway and the mitochondrial apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
Ferulic Acid: The parent compound of Dihydroferulic acid 4-sulfate, known for its antioxidant properties.
Caffeic Acid: Another phenolic compound with similar antioxidant and anti-inflammatory activities.
Sinapic Acid: A phenolic compound with similar structural features and biological activities.
Uniqueness
Dihydroferulic acid 4-sulfate is unique due to the presence of the sulfate group, which can enhance its solubility and bioavailability. This modification can also influence its interaction with biological targets and its overall biological activity.
Properties
Molecular Formula |
Fe7Ge4 |
|---|---|
Molecular Weight |
681.4 g/mol |
InChI |
InChI=1S/7Fe.4Ge |
InChI Key |
JBCPEQFHMAWMQM-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Ge].[Ge].[Ge].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















